N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-15-11-16(2)13-28(12-15)34(30,31)18-9-7-17(8-10-18)22(29)27-24-26-20(14-32-24)23-25-19-5-3-4-6-21(19)33-23/h3-10,14-16H,11-13H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBHDQGJNRYXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article focuses on the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the coupling of substituted benzothiazoles with piperidine derivatives. The reaction conditions often include various solvents and catalysts to optimize yield and purity.
Anti-inflammatory Activity
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives similar to this compound showed promising results as cyclooxygenase (COX) inhibitors, which are crucial in the inflammatory response .
Table 1: COX Inhibition Activity of Related Compounds
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The presence of the (3,5-dimethylpiperidin-1-yl)sulfonyl moiety enhances its antibacterial efficacy .
Table 2: Antibacterial Activity Against Gram-positive Bacteria
The antibacterial mechanism of action is attributed to the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. Additionally, its anti-inflammatory effects may result from the inhibition of COX enzymes, reducing prostaglandin synthesis .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with chronic pain conditions showed significant improvement in symptoms when treated with benzothiazole derivatives similar to N-(4-(benzo[d]thiazol-2-yl)... compared to placebo controls .
- Antimicrobial Resistance : In a study addressing antimicrobial resistance, compounds like N-(4-(benzo[d]thiazol-2-yl)... were tested against resistant strains of Staphylococcus aureus, demonstrating superior efficacy compared to traditional antibiotics .
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its fused thiazole-benzo[d]thiazole system and the 3,5-dimethylpiperidine sulfonamide substituent. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Heterocyclic Cores: The target’s thiazole-benzo[d]thiazole system differs from triazoles () and oxadiazoles () in ring size, aromaticity, and electronic properties.
- Sulfonamide Groups : All compounds feature sulfonamide substituents, but the piperidine substitution varies (e.g., 3,5-dimethyl vs. 4-methyl in ). This impacts steric bulk and lipophilicity .
Physicochemical Properties
Notes:
Spectral and Tautomeric Behavior
IR Analysis :
Tautomerism : Unlike the target compound, ’s triazoles exhibit equilibrium between thiol and thione forms, which could influence reactivity and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
